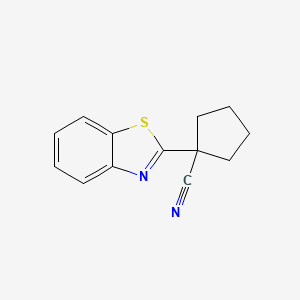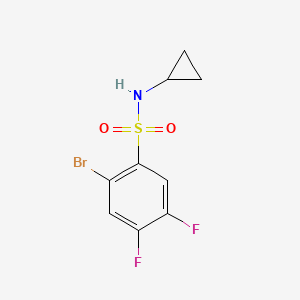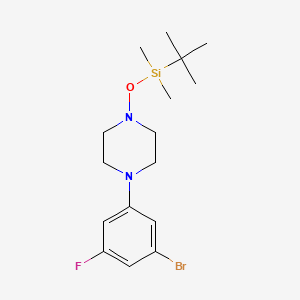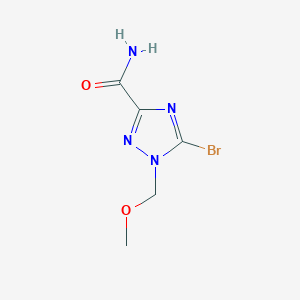
1-(2-Amino-4-(Trifluormethyl)phenyl)-2,2,2-Trifluorethanon
Übersicht
Beschreibung
1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C9H5F6NO and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indolderivate sind in der medizinischen Chemie von Bedeutung, da sie ein breites Spektrum an biologischen Aktivitäten aufweisen. Die Trifluormethylgruppe in der Verbindung kann zur Synthese verschiedener Indolgerüste verwendet werden, die klinische und biologische Anwendungen wie antivirale, entzündungshemmende und krebshemmende Aktivitäten gezeigt haben .
Entwicklung von antiviralen Wirkstoffen
Die Amino- und Trifluormethylgruppen, die in der Verbindung vorhanden sind, können bei der Entwicklung neuer antiviraler Wirkstoffe hilfreich sein. Diese funktionellen Gruppen können die Bindungsaffinität zu viralen Proteinen erhöhen, was möglicherweise zu Verbindungen mit inhibitorischer Aktivität gegen Viren wie Influenza und Coxsackie-B4-Virus führt .
Antimykobakterielle Aktivität
Die Struktur der Verbindung kann modifiziert werden, um Derivate mit starken antimykobakteriellen Eigenschaften zu erzeugen. Dies ist besonders relevant für die Behandlung von Tuberkulose, bei der neuartige Verbindungen benötigt werden, um resistenten Stämmen von Mycobacterium tuberculosis zu bekämpfen .
Synthese von FDA-zugelassenen Arzneimitteln
Die Trifluormethylgruppe ist aufgrund ihrer pharmakologischen Eigenschaften ein häufiges Merkmal in vielen von der FDA zugelassenen Arzneimitteln. Diese Verbindung kann als Vorläufer bei der Synthese von Arzneimitteln dienen, die die Trifluormethylgruppe als Pharmakophor benötigen, und trägt so zu Behandlungen für verschiedene Krankheiten und Störungen bei .
Organokatalyse
Im Bereich der organischen Synthese kann die Verbindung als Organokatalysator wirken. Ihre einzigartigen elektronischen Eigenschaften aufgrund der Trifluormethylgruppen können die Oxidation von tertiären Aminen und Azinen zu N-Oxidsalkenen erleichtern, eine wertvolle Reaktion in der synthetischen Chemie .
Anwendungen in der Materialwissenschaft
Die fluorierte Struktur der Verbindung macht sie zu einem Kandidaten für die Synthese neuer fluorierter Polymere. Diese Polymere können ein hohes durchschnittliches Molekulargewicht, eine hohe thermische Stabilität und gute filmbildende Eigenschaften aufweisen, was wünschenswerte Eigenschaften in Anwendungen der Materialwissenschaft sind .
Eigenschaften
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-5(6(16)3-4)7(17)9(13,14)15/h1-3H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXKLCBPDVZTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1529088.png)
![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)
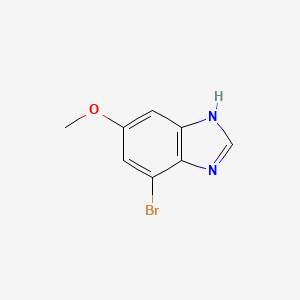

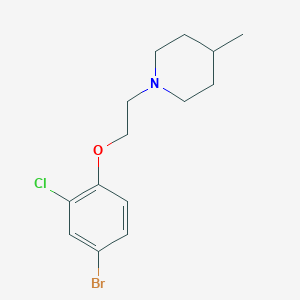
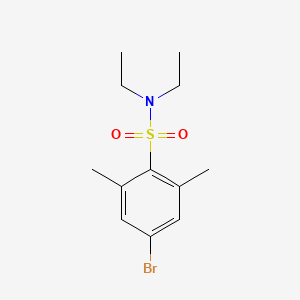
![tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1529099.png)
![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)
